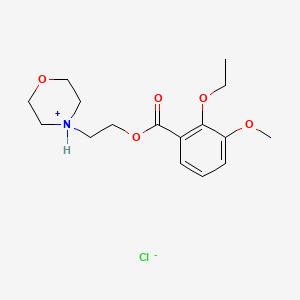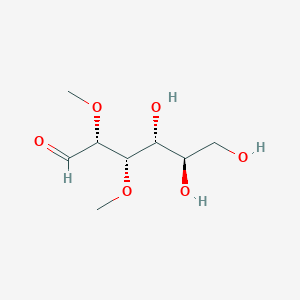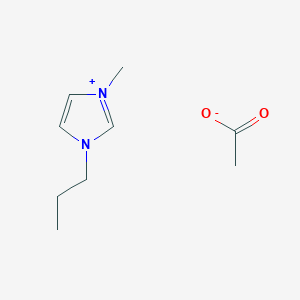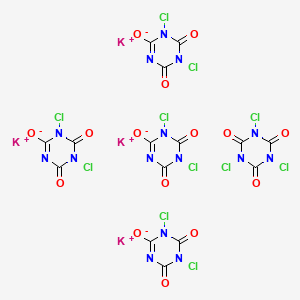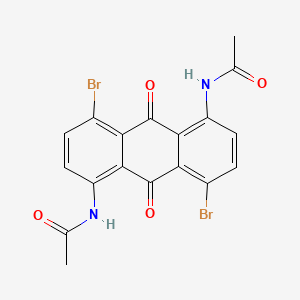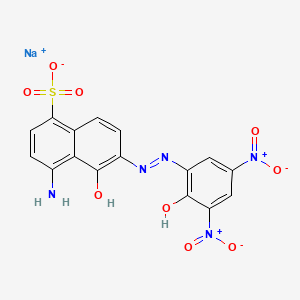
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate is a heterocyclic organic compound with the molecular formula C16H11N5O9SNa and a molecular weight of 471.33 g/mol . It is also known by its synonyms, such as C.I. Mordant Green 14 and EINECS 222-985-8 . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate involves several steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated with a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Diazotization and Coupling: The amino compound undergoes diazotization followed by coupling with 2-hydroxy-3,5-dinitrophenylhydrazine to form the final azo compound.
Analyse Des Réactions Chimiques
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate undergoes various chemical reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include iron powder for reduction and sulfuric acid for sulfonation . Major products formed from these reactions include aromatic amines and quinones .
Applications De Recherche Scientifique
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate involves its interaction with molecular targets through its azo and sulfonate groups. The azo bond can undergo reductive cleavage, leading to the formation of aromatic amines, which can further interact with biological molecules . The sulfonate group enhances the compound’s solubility and binding affinity to various substrates .
Comparaison Avec Des Composés Similaires
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate is unique due to its specific combination of functional groups. Similar compounds include:
Sodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: This compound shares the naphthalene and sulfonate groups but lacks the dinitrophenylazo moiety.
1-Amino-8-naphthol-3,6-disulfonic acid: Another similar compound with naphthalene and sulfonate groups but different substitution patterns.
These compounds differ in their chemical reactivity and applications, highlighting the uniqueness of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate in various fields.
Propriétés
Numéro CAS |
3687-83-0 |
|---|---|
Formule moléculaire |
C16H10N5NaO9S |
Poids moléculaire |
471.3 g/mol |
Nom IUPAC |
sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11N5O9S.Na/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;/h1-6,22-23H,17H2,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
YMFGKYYZIZXBLU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


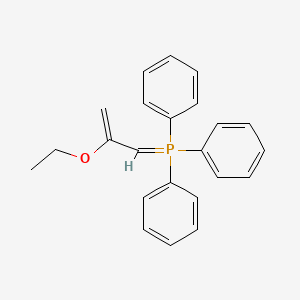
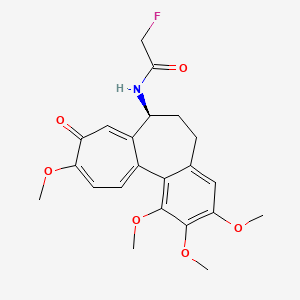
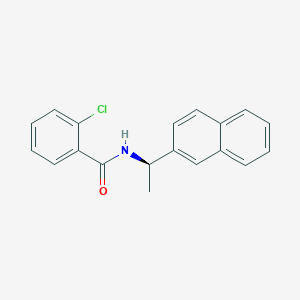
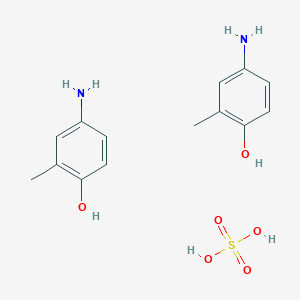
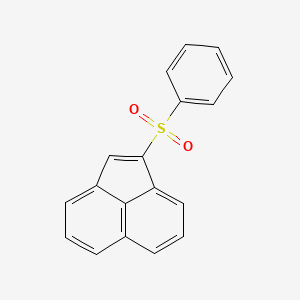
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
